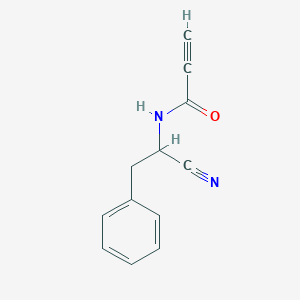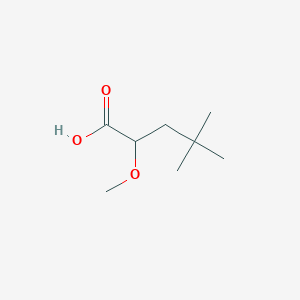![molecular formula C9H9ClOS B2942091 2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone CAS No. 2567489-86-3](/img/structure/B2942091.png)
2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is a chemical compound with the molecular formula C9H9ClOS . It is an important intermediate for synthesizing prothioconazole .
Synthesis Analysis
The synthesis of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is obtained by rectification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” include a boiling point of 202.0±20.0 °C, a density of 1.35±0.1 g/cm3, and a water solubility of 5.91g/L at 20℃ . It is a colorless liquid .Wissenschaftliche Forschungsanwendungen
Enzymatic Process Development
A practical enzymatic process for preparing chiral intermediates showcases the utility of ketoreductase in transforming specific chloro-ethanones into chiral alcohols. This process highlights the green and environmentally sound approach with high productivity and potential industrial applications, demonstrating the broader relevance of such compounds in synthesizing other complex molecules (Guo et al., 2017).
Agricultural and Fungicidal Applications
The synthesis of compounds related to "2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone" has been explored for creating key intermediates in the production of prothioconazole, an agricultural fungicide. This indicates the compound's relevance in developing substances that protect crops against fungal diseases, with optimized reaction conditions leading to high yields and purity suitable for industrial application (Ji et al., 2017).
Material Science and Crystallography
Research into the crystal structures of compounds containing thiophenyl and cyclopropyl groups has been conducted to understand their physical and chemical properties better. Such studies are crucial for material science, offering insights into the molecular arrangement and potential applications of these compounds in various technologies (Silva et al., 2014).
Pharmaceutical Intermediates
The biotransformation capabilities of specific bacterial strains to synthesize chiral intermediates from chloro-ethanones demonstrate the potential for producing pharmaceuticals. Such microbial biocatalysis offers an efficient, selective, and eco-friendly method for obtaining chiral alcohols, which are valuable intermediates in synthesizing various drugs (Miao et al., 2019).
Organic Synthesis and Heterocyclic Chemistry
The transformation of chloro-ethanone derivatives into aminobenzo[b]thiophenes and other heterocyclic compounds illustrates the significance of these substances in organic synthesis. These transformations enable the construction of complex molecular architectures, essential for developing novel organic materials and potential therapeutic agents (Androsov et al., 2010).
Safety and Hazards
“2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone” is classified as acutely toxic and can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .
Eigenschaften
IUPAC Name |
2-chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBOJHRYMMODJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)
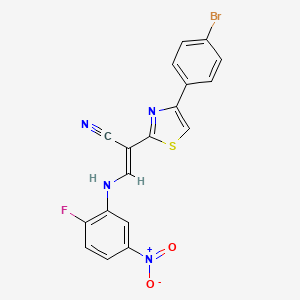
![5-[(3,5-dimethoxyphenyl)methylene]-2(5H)-furanone](/img/structure/B2942016.png)
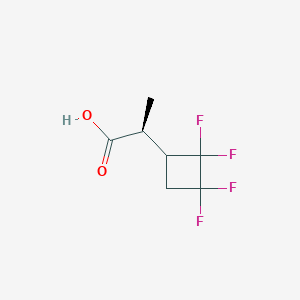
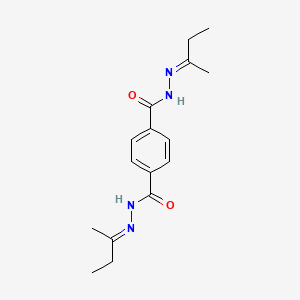
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)
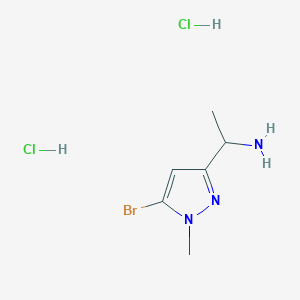
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)
![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)
